molecular formula C14H12N4O3 B1392551 7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1242864-16-9

7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1392551
CAS No.: 1242864-16-9
M. Wt: 284.27 g/mol
InChI Key: OHVKVGQIGVWEFY-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a pyrimido[4,5-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Biochemical Analysis

Biochemical Properties

7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exhibits significant biochemical properties that make it a valuable candidate for therapeutic applications. It interacts with several enzymes and proteins, including nitric oxide synthase (NOS) and tumor necrosis factor-alpha (TNF-α). The compound inhibits the production of nitric oxide (NO) and TNF-α in LPS-stimulated human microglia cells, indicating its potential anti-inflammatory properties . Additionally, it has shown promising neuroprotective activity by reducing the expression of endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In human microglia cells, the compound significantly inhibits the production of pro-inflammatory cytokines such as nitric oxide and TNF-α . In human neuronal cells, it reduces ER stress and apoptosis, thereby promoting cell survival and neuroprotection . These effects suggest that the compound can modulate cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for treating neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to active residues of ATF4 and NF-kB proteins, inhibiting their activity and thereby reducing inflammation and apoptosis . The inhibition of ER stress and the NF-kB inflammatory pathway are central to its neuroprotective and anti-inflammatory effects . Additionally, molecular docking studies have shown favorable interactions between the compound and these proteins, further supporting its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under experimental conditions, maintaining its biochemical properties over extended periods . Long-term studies have shown that it continues to exert neuroprotective and anti-inflammatory effects without significant degradation . These findings suggest that the compound is stable and effective for prolonged use in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without adverse reactions . At higher doses, some toxic effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the brain, liver, and kidneys . Its localization and accumulation in target tissues are crucial for its therapeutic effects, as they ensure adequate concentrations at the site of action.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with key biomolecules involved in inflammation and apoptosis . Targeting signals and post-translational modifications direct the compound to specific compartments, enhancing its efficacy and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids. The reaction is carried out under mild conditions, with the heteropolyacids acting as catalysts to facilitate the formation of the desired product . The reaction mixture is usually heated to reflux for several hours, followed by cooling, filtration, and recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps are streamlined to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific structural features, such as the methoxyphenyl group, which imparts unique biological activities. Compared to other similar compounds, it has shown promising neuroprotective and anti-neuroinflammatory properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

7-(4-methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-18-12-10(13(19)17-14(18)20)7-15-11(16-12)8-3-5-9(21-2)6-4-8/h3-7H,1-2H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVKVGQIGVWEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C(=O)NC1=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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